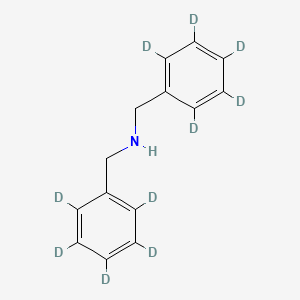

Dibenzylamine-d10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenzylamine-d10, also known as Bisbenzylamine-d10, is a deuterium-labeled version of Dibenzylamine. This compound is primarily used in scientific research as a stable isotope-labeled analytical standard. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of this compound makes it particularly useful for various applications in drug development and pharmacokinetic studies .

Applications De Recherche Scientifique

Dibenzylamine-d10 is widely used in scientific research for various applications, including:

Chemistry: Used as a stable isotope-labeled standard for quantitation in analytical chemistry.

Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and chemical processes .

Safety and Hazards

Mécanisme D'action

Target of Action

Dibenzylamine-d10 is a deuterium-labeled form of Dibenzylamine . The primary targets of Dibenzylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.

Mode of Action

It’s known that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles . This could potentially alter the interaction of this compound with its targets, Trypsin-1 and Trypsin-2 , leading to changes in their activity.

Pharmacokinetics

Studies on dibenzylamine suggest that it reaches concentrations close to 300 ng ml-1 approximately 5 hours after administration . The elimination constant is higher than the release constant, indicating that the release of Dibenzylamine may be the limiting kinetic process governing its elimination from the organism . Only a small amount of Dibenzylamine is excreted in urine unchanged .

Result of Action

Given its potential interaction with Trypsin-1 and Trypsin-2 , it may influence processes regulated by these enzymes.

Analyse Biochimique

Biochemical Properties

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Dibenzylamine-d10 may interact with various enzymes, proteins, and other biomolecules in unique ways due to its deuterium labeling.

Temporal Effects in Laboratory Settings

Deuterium-labeled compounds are often used as tracers for quantitation during the drug development process , suggesting that this compound may have unique stability, degradation, and long-term effects on cellular function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibenzylamine-d10 is synthesized by incorporating deuterium into the molecular structure of Dibenzylamine. The reaction conditions typically involve a temperature range of 10-100°C and a hydrogen reaction pressure of 1.0-5.0 gauge pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium into the molecular structure. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Dibenzylamine-d10 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide

Major Products

Oxidation: Benzaldehyde and benzoic acid.

Reduction: Dibenzylamine.

Substitution: N-Benzylbenzylamine

Comparaison Avec Des Composés Similaires

Dibenzylamine-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Dibenzylamine: The non-deuterated version of this compound.

N-Benzylbenzylamine: A related compound with a similar structure but without deuterium labeling.

Bisbenzylamine: Another related compound with a similar structure but different functional groups .

This compound stands out due to its stable isotope labeling, making it particularly valuable for precise quantitation and tracing in scientific research.

Propriétés

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUMTFWVZZZND-LHNTUAQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.